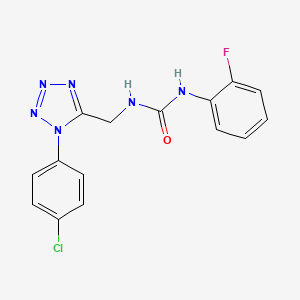
2-(3,4-difluorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate purine base. The 3,4-difluorophenyl and 2-ethoxyphenyl groups would then be added in subsequent steps, possibly through a series of substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the purine core, which is a two-ring structure composed of one six-membered ring fused to one five-membered ring. The 3,4-difluorophenyl and 2-ethoxyphenyl groups would be attached at the 2 and 9 positions of the purine ring, respectively .Chemical Reactions Analysis
As a purine derivative, this compound could potentially participate in a variety of chemical reactions. The presence of the fluorine atoms might make the phenyl ring more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atoms and the ethoxy group could influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Antimicrobial Applications
The study by Limban et al. (2011) on acylthioureas, including purine derivatives with halogenated phenyl substituents, demonstrated significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings suggest that purine derivatives can be developed into novel antimicrobial agents with antibiofilm properties, indicating potential applications of the compound in antimicrobial research or drug development (Limban et al., 2011).
Materials Science
In the realm of materials science, the synthesis and characterization of polymers derived from purine and related structures, as explored by Spiliopoulos et al. (1998), highlight the utility of these compounds in creating materials with excellent thermooxidative stability. Such materials find applications in high-performance polymers and coatings, suggesting that derivatives like the compound could contribute to advancements in materials science (Spiliopoulos et al., 1998).
Antiviral and Antibacterial Research
Duckworth et al. (1991) reported on 9-[2-(Phosphonomethoxy)alkoxy]purines as antiviral agents, showcasing the potential of purine derivatives in combating viral infections. This suggests the possibility that the compound of interest could be explored for its antiviral properties, particularly against herpesviruses and retroviruses (Duckworth et al., 1991).
Synthesis and Chemical Studies
The diverse range of chemical reactions and modifications applicable to purine derivatives, as evidenced by studies on their synthesis, crystal structure, and reactivity, indicates a rich field of chemical research. For instance, the synthesis of new aromatic diacids containing the trifluoromethyl group and their conversion into high-performance polymers, as explored by Boston et al. (1997), points to the chemical versatility of purine-related structures in synthesizing advanced materials with specific properties (Boston et al., 1997).
properties
IUPAC Name |
2-(3,4-difluorophenyl)-9-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O3/c1-2-30-14-6-4-3-5-13(14)27-19-16(25-20(27)29)15(17(23)28)24-18(26-19)10-7-8-11(21)12(22)9-10/h3-9H,2H2,1H3,(H2,23,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNWBXNKRBTVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-difluorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


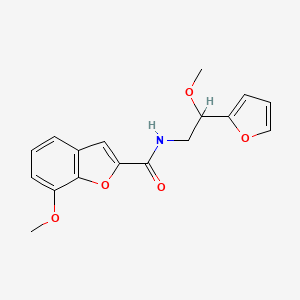
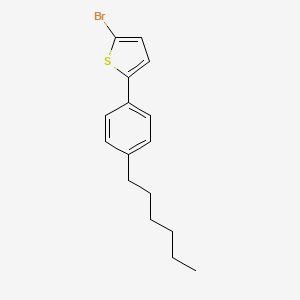

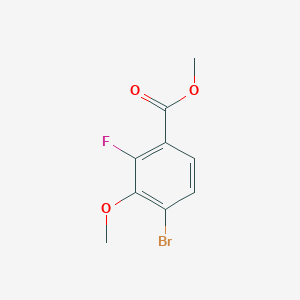
![(3-bromophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2435774.png)


![Methylethyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate](/img/structure/B2435780.png)
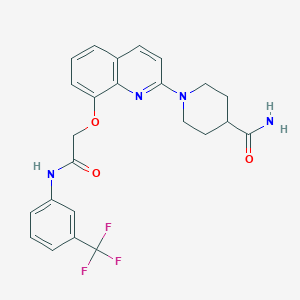
![3-(2,4-dimethylphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2435782.png)
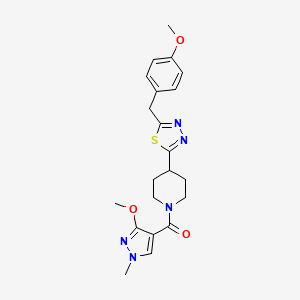
![3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2435785.png)
